(2S,3S,4S,5S,6R)-4,5-Dihydroxy-2,6-dimethyltetrahydro-2H-pyran-3-yl hydrogen sulfate
Overview
Description
Fucoidan is a sulfated polysaccharide primarily found in various species of brown seaweed, including Ascophyllum nodosum. This compound is composed mainly of fucose, along with other monosaccharides such as galactose, xylose, mannose, rhamnose, and glucuronic acid . Fucoidan has garnered significant attention due to its diverse biological activities, including anticoagulant, anti-inflammatory, antitumoral, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The extraction of fucoidan from Ascophyllum nodosum typically involves several steps. One common method is the use of dilute acid at ambient or slightly elevated temperatures . Another method involves ultrasound-assisted extraction, which has been shown to be more efficient compared to heat-assisted extraction . The extraction process can be optimized by adjusting parameters such as extraction time, ultrasonic amplitude, pH, liquid-to-raw-material ratio, and particle size .
Industrial Production Methods: In an industrial setting, a biorefinery approach can be employed to produce fucoidan along with other valuable products such as alginate sodium, sugars, and biochar . This method involves a microwave-assisted step-by-step process that enhances the yield and purity of fucoidan.
Chemical Reactions Analysis
Types of Reactions: Fucoidan undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be desulfated, methylated, and subjected to hydrolysis .
Common Reagents and Conditions: Common reagents used in these reactions include dilute acids for hydrolysis, methylating agents for methylation, and oxidizing agents for oxidation . The conditions for these reactions vary depending on the desired outcome, such as temperature, pH, and reaction time.
Major Products: The major products formed from these reactions include desulfated fucoidan, methylated fucoidan, and various oligosaccharides .
Scientific Research Applications
Fucoidan from Ascophyllum nodosum has a wide range of applications in scientific research:
Chemistry: Fucoidan is used as a model compound for studying the structure and function of sulfated polysaccharides.
Biology: It is known to modulate immune responses and has been studied for its effects on gut microbiota.
Industry: It is used in the food and pharmaceutical industries for its bioactive properties.
Mechanism of Action
Fucoidan exerts its effects through various molecular mechanisms. It inhibits tumorigenesis by prompting cell cycle arrest and apoptosis, blocking metastasis and angiogenesis, and modulating physiological signaling molecules . In the context of inflammation, fucoidan blocks the TLR/NF-κB signaling pathway, thereby reducing the production of pro-inflammatory cytokines . Additionally, it enhances the expression of scavenger receptor B type 1, cholesterol 7 alpha-hydroxylase A1, and peroxisome proliferator-activated receptor (PPAR)-α, contributing to lipid metabolism and clearance .
Comparison with Similar Compounds
Fucoidan from Ascophyllum nodosum can be compared with fucoidans from other brown seaweeds such as Laminaria japonica and Kjellmaniella crassifolia . While all these fucoidans share a common backbone of fucose units, they differ in their sulfate content, molecular weight, and specific monosaccharide composition . For example, Laminaria japonica-derived fucoidan has higher sulfate and glucuronic acid content compared to Ascophyllum nodosum-derived fucoidan . These structural differences contribute to their distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
[(2S,3S,4S,5S,6R)-4,5-dihydroxy-2,6-dimethyloxan-3-yl] hydrogen sulfate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O7S/c1-3-5(8)6(9)7(4(2)13-3)14-15(10,11)12/h3-9H,1-2H3,(H,10,11,12)/t3-,4+,5-,6+,7-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMDZXKCTWKRSQ-IBISWUOJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)C)OS(=O)(=O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)C)OS(=O)(=O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.